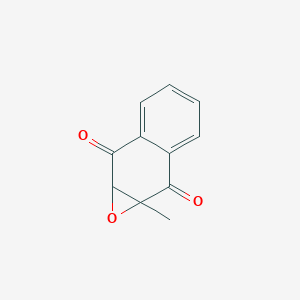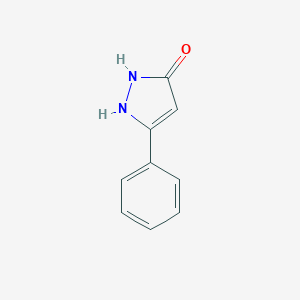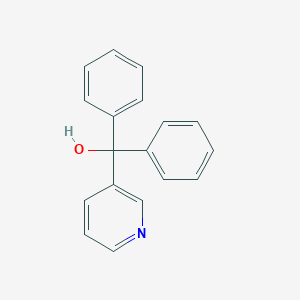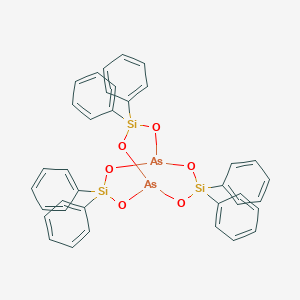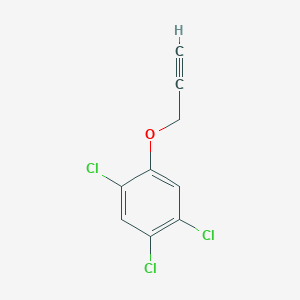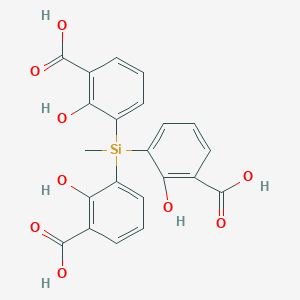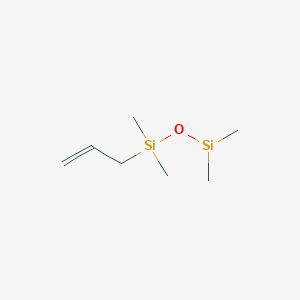
N,N'-Bis-(3-chloro-phenyl)-malonamide
Descripción general
Descripción
N,N'-Bis-(3-chloro-phenyl)-malonamide is a useful research compound. Its molecular formula is C15H12Cl2N2O2 and its molecular weight is 323.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bismuth Compounds in Cancer Therapy : Bismuth complexes, similar in their use of heavy metals and coordination chemistry to the malonamide derivatives, have shown promise in biomedicine, particularly in cancer chemo- and radiotherapy. These compounds have been found to inhibit the growth and proliferation of various tumors, including breast, colon, and lung cancers. This suggests that malonamide derivatives could potentially have applications in cancer treatment, depending on their specific chemical properties and biological activities (Kowalik, Masternak, & Barszcz, 2019).
Coordination Compounds for Optoelectronic Applications : Cuprous bis-phenanthroline compounds, which feature metal-to-ligand charge transfer (MLCT) excited states similar to some functionalities that might be present in malonamide derivatives, have been studied for their potential in optoelectronic applications. The detailed understanding of these compounds' excited states and their photophysical properties suggests that malonamide derivatives, if they possess similar MLCT characteristics, could find use in fields such as organic light-emitting diodes (OLEDs) and photovoltaics (Scaltrito, Thompson, O'Callaghan, & Meyer, 2000).
Self-Assembling Properties in Separation Processes : The self-assembling properties of malonamide extractants, particularly in oil phases used for nuclear fuel reprocessing, highlight the potential of malonamide derivatives in creating structured, functional materials. These materials could be relevant in separation technologies, nanotechnology, and materials science, where controlled assembly and microstructure formation are critical (Testard et al., 2008).
Propiedades
IUPAC Name |
N,N'-bis(3-chlorophenyl)propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-10-3-1-5-12(7-10)18-14(20)9-15(21)19-13-6-2-4-11(17)8-13/h1-8H,9H2,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWOXAMUBVDXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CC(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332464 | |
| Record name | N,N'-Bis-(3-chloro-phenyl)-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17722-14-4 | |
| Record name | N1,N3-Bis(3-chlorophenyl)propanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17722-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Bis-(3-chloro-phenyl)-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


